(1-ethyl-1H-pyrazol-3-yl)methanethiol
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Overview
Description
(1-ethyl-1H-pyrazol-3-yl)methanethiol: is an organic compound with the molecular formula C6H10N2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an ethyl group at the 1-position and a methanethiol group at the 3-position of the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-3-yl)methanethiol typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable thiolating agent. One common method is the reaction of 1-ethyl-1H-pyrazole with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-ethyl-1H-pyrazol-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Corresponding sulfides.
Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: (1-ethyl-1H-pyrazol-3-yl)methanethiol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study the interactions of thiol-containing molecules with proteins and enzymes. It can act as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their biological activity .
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its derivatives are known for their selective herbicidal activity, making them valuable in agricultural applications .
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and signal transduction .
Comparison with Similar Compounds
- (1-methyl-1H-pyrazol-3-yl)methanethiol
- (1-ethyl-1H-pyrazol-5-yl)methanethiol
- (1-ethyl-1H-pyrazol-3-yl)ethanethiol
Uniqueness: (1-ethyl-1H-pyrazol-3-yl)methanethiol is unique due to the specific positioning of the ethyl and methanethiol groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. Its ability to form stable complexes with metal ions and its selective reactivity with biological molecules set it apart from other similar compounds .
Properties
CAS No. |
2228599-32-2 |
---|---|
Molecular Formula |
C6H10N2S |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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